
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine (MCTP) is a chemical compound that has been widely used in scientific research due to its unique properties. MCTP is a bicyclic nitrogen-containing heterocycle that has been studied for its potential applications in the field of neuroscience.
作用機序
The mechanism of action of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine involves the selective destruction of dopaminergic neurons in the substantia nigra. 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease. 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
One of the advantages of using 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra. This allows researchers to study the specific effects of dopaminergic neuron loss on the brain and behavior. However, one of the limitations of using 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine is its toxicity and potential for off-target effects. Careful dose optimization and control are necessary to minimize these effects.
将来の方向性
There are several future directions for the use of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in scientific research. One direction is the development of novel therapies for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another direction is the study of the role of oxidative stress and inflammation in neurodegenerative diseases. Additionally, 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine may be used as a tool to study the effects of dopaminergic neuron loss on other brain regions and behaviors. Further research is needed to fully understand the potential applications of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in neuroscience.
In conclusion, 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine is a unique compound that has been widely used in scientific research to study the dopaminergic system in the brain. Its selective destruction of dopaminergic neurons in the substantia nigra has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease. However, careful dose optimization and control are necessary to minimize its toxicity and potential for off-target effects. There are several future directions for the use of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in scientific research, including the development of novel therapies for Parkinson's disease and the study of the role of oxidative stress and inflammation in neurodegenerative diseases.
合成法
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine can be synthesized by using a variety of methods. One of the most common methods is the reduction of the corresponding ketone with sodium borohydride. Another method involves the cyclization of the corresponding N-alkylideneaniline with a ketone or aldehyde. The yield of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine can be optimized by adjusting the reaction conditions, such as temperature and reaction time.
科学的研究の応用
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease.
特性
CAS番号 |
106351-84-2 |
|---|---|
製品名 |
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine |
分子式 |
C12H21N |
分子量 |
179.3 g/mol |
IUPAC名 |
4-cyclohexyl-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H21N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7,11H,2-6,8-10H2,1H3 |
InChIキー |
CQIZBIFTOGBKDB-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2CCCCC2 |
正規SMILES |
CN1CCC(=CC1)C2CCCCC2 |
その他のCAS番号 |
106351-84-2 |
同義語 |
1-methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine MCTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



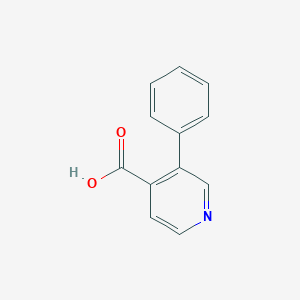
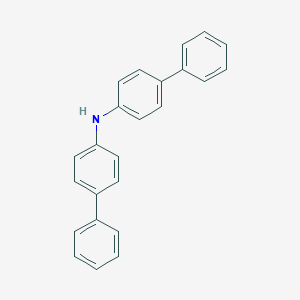
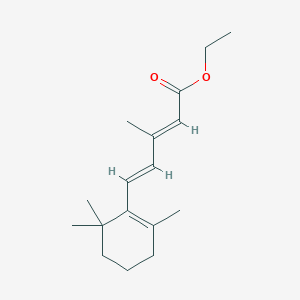

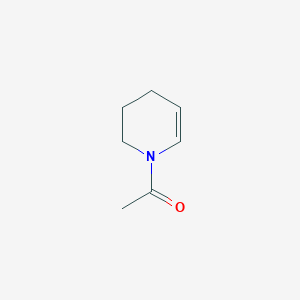
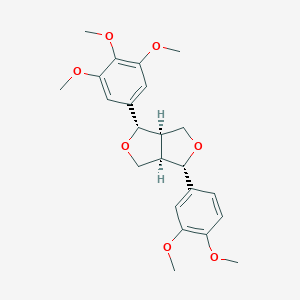
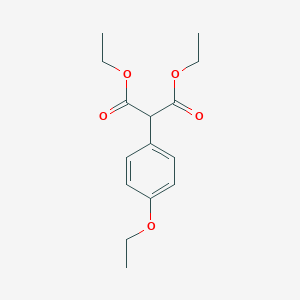

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
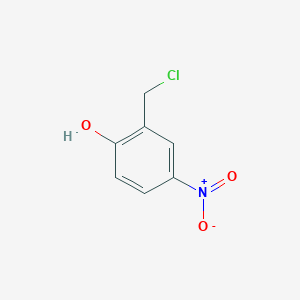
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)


